molecular formula C21H29F3N4O B6444640 1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2640965-82-6

1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No. B6444640
CAS RN: 2640965-82-6
M. Wt: 410.5 g/mol
InChI Key: RRWYXTCRGMSGQB-UHFFFAOYSA-N
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Description

The compound “1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine” is a complex organic molecule. It contains several functional groups including a piperazine ring, a pyridine ring, an ethyl group, a trifluoromethyl group, and an alkyne group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyridine rings would add rigidity to the molecule, while the ethyl, trifluoromethyl, and alkyne groups could potentially add flexibility . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the alkyne group could potentially undergo addition reactions, while the pyridine ring could participate in electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyridine and piperazine rings could potentially make this compound soluble in polar solvents . The trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study the reactivity of this compound and the types of chemical reactions it can undergo .

properties

IUPAC Name

1-ethyl-4-[4-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N4O/c1-2-26-12-14-27(15-13-26)9-3-4-16-29-19-6-10-28(11-7-19)18-5-8-25-20(17-18)21(22,23)24/h5,8,17,19H,2,6-7,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYXTCRGMSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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